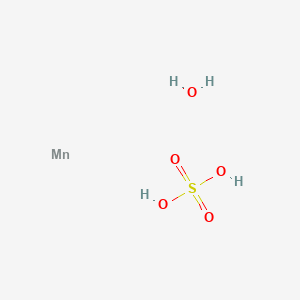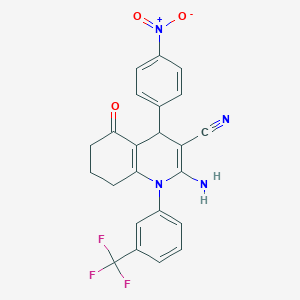
(2R)-Amino(3-bromo-4-methoxyphenyl)ethanoic acid, AldrichCPR
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-Amino(3-bromo-4-methoxyphenyl)ethanoic acid is a chiral amino acid derivative with a bromine and methoxy substituent on the aromatic ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-Amino(3-bromo-4-methoxyphenyl)ethanoic acid typically involves the following steps:
Bromination: The starting material, 4-methoxyphenylacetic acid, undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or light to introduce the bromine atom at the 3-position.
Amination: The brominated intermediate is then subjected to amination using a chiral amine source, such as ®-2-aminopropanol, under basic conditions to introduce the amino group at the 2-position.
Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. This includes using continuous flow reactors for bromination and amination to ensure consistent product quality and yield.
Types of Reactions:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like ceric ammonium nitrate (CAN).
Reduction: The bromine atom can be reduced to a hydrogen atom using palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The bromine atom can be substituted with various nucleophiles, such as thiols or amines, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Ceric ammonium nitrate (CAN), mild acidic conditions.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Nucleophiles like thiols or amines, often in the presence of a base like potassium carbonate (K2CO3).
Major Products:
Oxidation: (2R)-Amino(3-hydroxy-4-methoxyphenyl)ethanoic acid.
Reduction: (2R)-Amino(4-methoxyphenyl)ethanoic acid.
Substitution: (2R)-Amino(3-substituted-4-methoxyphenyl)ethanoic acid, where the substituent depends on the nucleophile used.
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Serves as a chiral auxiliary in asymmetric synthesis.
Biology:
- Investigated for its potential role in enzyme inhibition studies.
- Used in the synthesis of peptide analogs for biological research.
Medicine:
- Explored for its potential as a pharmaceutical intermediate.
- Studied for its effects on neurotransmitter systems due to its structural similarity to natural amino acids.
Industry:
- Utilized in the production of fine chemicals and pharmaceuticals.
- Employed in the development of new materials with specific properties.
Wirkmechanismus
The mechanism by which (2R)-Amino(3-bromo-4-methoxyphenyl)ethanoic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, altering their activity. The bromine and methoxy groups can influence the compound’s binding affinity and specificity for its molecular targets.
Vergleich Mit ähnlichen Verbindungen
- (2R)-Amino(4-methoxyphenyl)ethanoic acid
- (2R)-Amino(3-chloro-4-methoxyphenyl)ethanoic acid
- (2R)-Amino(3-bromo-4-hydroxyphenyl)ethanoic acid
Uniqueness:
- The presence of both bromine and methoxy groups on the aromatic ring makes (2R)-Amino(3-bromo-4-methoxyphenyl)ethanoic acid unique. This combination can significantly affect its chemical reactivity and biological activity compared to similar compounds with different substituents.
This detailed overview provides a comprehensive understanding of (2R)-Amino(3-bromo-4-methoxyphenyl)ethanoic acid, covering its synthesis, reactions, applications, and comparisons with similar compounds
Eigenschaften
Molekularformel |
C9H10BrNO3 |
|---|---|
Molekulargewicht |
260.08 g/mol |
IUPAC-Name |
(2R)-2-amino-2-(3-bromo-4-methoxyphenyl)acetic acid |
InChI |
InChI=1S/C9H10BrNO3/c1-14-7-3-2-5(4-6(7)10)8(11)9(12)13/h2-4,8H,11H2,1H3,(H,12,13)/t8-/m1/s1 |
InChI-Schlüssel |
YUBQGLKBIWHTOC-MRVPVSSYSA-N |
Isomerische SMILES |
COC1=C(C=C(C=C1)[C@H](C(=O)O)N)Br |
Kanonische SMILES |
COC1=C(C=C(C=C1)C(C(=O)O)N)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Chloro-2-[2-(2-fluoro-phenyl)-pyrrolidin-1-yl]-pyrimidine](/img/structure/B12043327.png)


![2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(E)-(3-fluorophenyl)methylidene]acetohydrazide](/img/structure/B12043345.png)




![N-(3-Chlorophenyl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinoline-6-carboxamide](/img/structure/B12043367.png)

![5,7-dihydroxy-3-[4-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one](/img/structure/B12043374.png)

![N-(2,5-dichlorophenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12043392.png)

